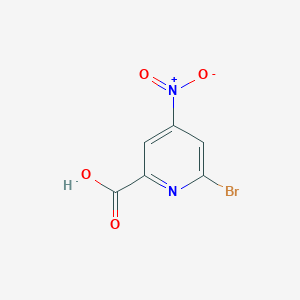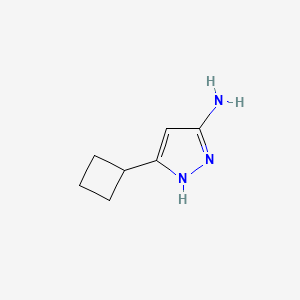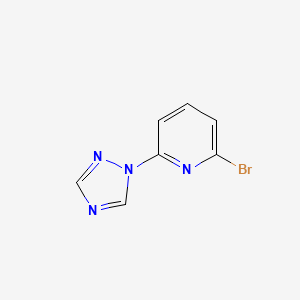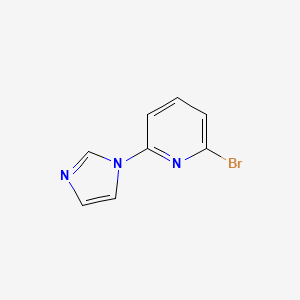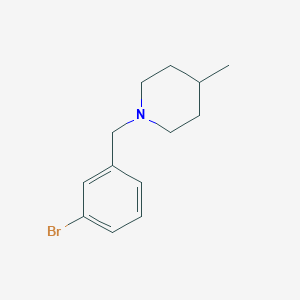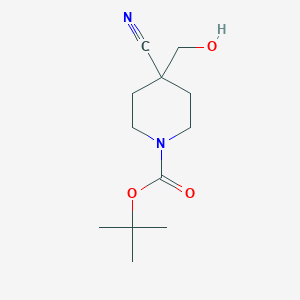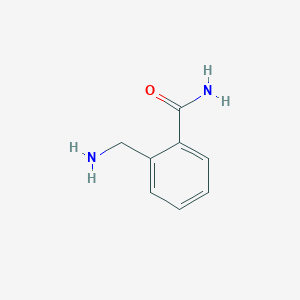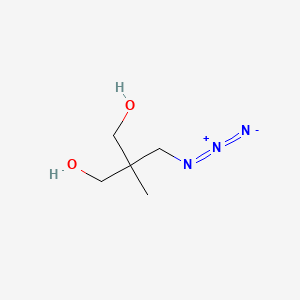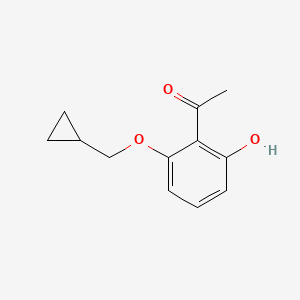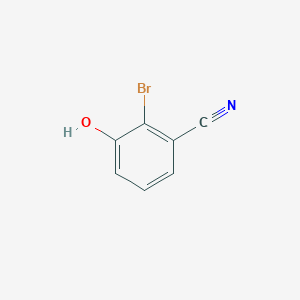
2-Bromo-3-hydroxybenzonitrile
Overview
Description
2-Bromo-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a derivative of benzonitrile, where a bromine atom is substituted at the second position and a hydroxyl group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Benzonitrile derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzonitrile derivatives can participate in various chemical reactions due to the presence of the nitrile group and the bromine atom . The hydroxyl group also adds to its reactivity, allowing it to form hydrogen bonds with its targets .
Biochemical Pathways
Benzonitrile derivatives are often involved in reactions at the benzylic position, which can lead to various downstream effects .
Pharmacokinetics
Its predicted properties suggest it has a moderate logp value, indicating a balance between hydrophilic and lipophilic properties, which could influence its absorption and distribution . Its water solubility could also affect its bioavailability .
Result of Action
The compound’s reactivity suggests it could potentially modify the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3-hydroxybenzonitrile. For instance, its reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, influencing the overall oxidative state of the cell. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function. This binding can affect protein-protein interactions and signal transduction pathways, thereby impacting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as tyrosine kinases, which play a critical role in signal transduction and cell growth. By binding to the active site of these enzymes, this compound prevents substrate binding and subsequent enzyme activation. This inhibition can lead to a decrease in downstream signaling events, ultimately affecting cellular functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. This can result in the upregulation or downregulation of target genes, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Upon exposure to light and heat, this compound can undergo photodegradation, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially causing long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways. At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and are associated with the accumulation of the compound in specific tissues, resulting in cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites. These metabolites are then excreted via the renal and biliary routes. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites, potentially impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters, such as organic anion transporters, facilitating its uptake and distribution. Once inside the cell, this compound can accumulate in certain organelles, such as mitochondria and lysosomes, where it can exert its effects on cellular function. The localization and accumulation of the compound are influenced by its physicochemical properties and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. Additionally, this compound can localize to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxybenzonitrile typically involves the bromination of 3-hydroxybenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve maintaining a temperature range of 0-25°C to ensure regioselectivity and yield optimization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to control the reaction parameters precisely, ensuring high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution Reactions: Formation of substituted benzonitriles.
Oxidation Reactions: Formation of 2-bromo-3-hydroxybenzaldehyde or 2-bromo-3-hydroxyacetophenone.
Reduction Reactions: Formation of 2-bromo-3-hydroxybenzylamine
Scientific Research Applications
2-Bromo-3-hydroxybenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Used in the development of novel therapeutic agents due to its ability to undergo diverse chemical transformations.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Comparison with Similar Compounds
3-Bromo-2-hydroxybenzonitrile: Similar structure but with different positional isomerism.
2-Bromo-4-hydroxybenzonitrile: Another positional isomer with the hydroxyl group at the fourth position.
2-Chloro-3-hydroxybenzonitrile: Chlorine substituted analogue.
Uniqueness: 2-Bromo-3-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups in specific positions allows for selective functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKTUNIJIIPACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625529 | |
| Record name | 2-Bromo-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693232-06-3 | |
| Record name | 2-Bromo-3-hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693232-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


